molecular formula C25H34N10O4 B130751 N-(5-Aminopentyl) Methotrexate Amide CAS No. 136672-64-5

N-(5-Aminopentyl) Methotrexate Amide

Cat. No. B130751
M. Wt: 538.6 g/mol
InChI Key: DYRNPWYHGNQALD-SFHVURJKSA-N
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Description

N-(5-Aminopentyl) Methotrexate Amide is a derivative of methotrexate (MTX), a well-known chemotherapeutic agent used in the treatment of various cancers and autoimmune diseases. Methotrexate works by inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell replication. The modification of MTX to create N-(5-Aminopentyl) Methotrexate Amide is part of ongoing research to enhance the drug's efficacy and target delivery to cancer cells.

Synthesis Analysis

The synthesis of MTX analogs, including N-(5-Aminopentyl) Methotrexate Amide, involves the reaction of 4-amino-4-deoxy-N^10-methylpteroic acid with various reagents to form intermediate mixed anhydrides. These intermediates then react with amino acid esters or amines to yield the desired MTX analogs. This method allows for the replacement of the glutamic acid moiety in MTX with different amino acid esters and amines, potentially altering the drug's properties and activity .

Molecular Structure Analysis

The molecular structure of N-(5-Aminopentyl) Methotrexate Amide is characterized by the presence of an amide linkage, which is more stable than the ester linkage found in some other MTX conjugates. This stability is crucial for the drug's biological activity, as it may prevent premature degradation by serum esterases and ensure that the drug reaches its target in the body .

Chemical Reactions Analysis

The chemical reactivity of MTX and its analogs is significant for their biological function. For instance, the MTX metabolite undergoes oxidative cleavage with permanganate to yield a simple pteridine derivative. This metabolite retains biological properties similar to those of a 2,4-diamino derivative of pteroylglutamate, suggesting that the core pteridine structure is essential for the drug's activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of MTX analogs, including N-(5-Aminopentyl) Methotrexate Amide, are influenced by their molecular structure. The introduction of different amino acid esters and amines can affect the drug's solubility, stability, and affinity for biological targets. For example, a polyvalent dendrimer-MTX conjugate with an amide linkage has shown a significantly higher affinity for the folate receptor than free MTX, indicating that such modifications can enhance the drug's targeting capabilities .

properties

IUPAC Name

(2S)-5-(5-aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N10O4/c1-35(14-16-13-30-22-20(31-16)21(27)33-25(28)34-22)17-7-5-15(6-8-17)23(37)32-18(24(38)39)9-10-19(36)29-12-4-2-3-11-26/h5-8,13,18H,2-4,9-12,14,26H2,1H3,(H,29,36)(H,32,37)(H,38,39)(H4,27,28,30,33,34)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRNPWYHGNQALD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436353
Record name MTX-DAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Aminopentyl) Methotrexate Amide

CAS RN

136672-64-5
Record name MTX-DAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Nagano, T Toda, K Makino, H Miki… - Analytical …, 2022 - ACS Publications
High-dose methotrexate (MTX) therapy is used to treat a wide variety of cancers such as leukemia and lymphoma, while the resulting high blood concentration of MTX faces a risk of life-…
Number of citations: 6 pubs.acs.org

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